molecular formula C29H32ClF3N2O3 B14044111 (R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride

(R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride

Numéro de catalogue: B14044111
Poids moléculaire: 549.0 g/mol
Clé InChI: BYGBTDRDPBJUBB-ITTCRWFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

Formule moléculaire

C29H32ClF3N2O3

Poids moléculaire

549.0 g/mol

Nom IUPAC

(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride

InChI

InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27-;/m1./s1

Clé InChI

BYGBTDRDPBJUBB-ITTCRWFKSA-N

SMILES isomérique

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl

SMILES canonique

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl

Origine du produit

United States

Méthodes De Préparation

Preparation Methods

Synthetic Strategy Overview

The synthesis of Almorexant centers on the construction of the tetrahydroisoquinoline scaffold followed by selective functionalization steps to install the 6,7-dimethoxy groups, the 4-(trifluoromethyl)phenethyl substituent, and the N-methyl-2-phenylacetamide moiety. The key challenges include achieving the correct stereochemistry at the two chiral centers and efficient scale-up synthesis with high enantioselectivity.

Key Synthetic Steps

Synthesis of the Tetrahydroisoquinoline Core
  • Starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, the core is constructed via Bischler-Napieralski cyclization of appropriate amide precursors formed by acylation of substituted phenethylamines with chloroacetyl chloride derivatives.
  • The amides undergo cyclization under POCl3 reflux conditions to yield dihydroisoquinolines.
  • Subsequent reduction with sodium borohydride (NaBH4) affords racemic tetrahydroisoquinolines.
  • Enantioselective synthesis is achieved through catalytic asymmetric hydrogenation or transfer hydrogenation of dihydroisoquinoline intermediates, employing catalysts such as Ru-Noyori or iridium complexes with TaniaPhos ligand, enabling the production of enantiomerically enriched tetrahydroisoquinoline intermediates on a multi-ton scale.
Installation of the 4-(Trifluoromethyl)phenethyl Group
  • The 4-(trifluoromethyl)phenethyl substituent is introduced via alkylation of the isoquinoline nitrogen or through the use of substituted phenethylamine starting materials.
  • Synthetic routes involve the preparation of substituted phenethylamines through demethylation, Boc protection, alkylation, and deprotection sequences to afford the required amines, which are then acylated and cyclized.
Formation of the N-Methyl-2-phenylacetamide Moiety
  • The final step involves acylation of the tetrahydroisoquinoline intermediate with N-methyl-2-phenylacetyl chloride or equivalent activated acid derivatives.
  • This step is performed under controlled conditions to ensure selective amide bond formation without racemization.
  • The hydrochloride salt is then formed by treatment with aqueous hydrochloric acid, followed by isolation through crystallization using solvents such as methyl isobutyl ketone (MIBK) and 2-propanol, yielding the final product as a white solid.

Catalytic Asymmetric Hydrogenation Methods

Method Catalyst/Ligand Scale Enantioselectivity Notes
Ru-Noyori Asymmetric Transfer Hydrogenation (ATH) Ru catalyst with chiral ligands Initial clinical scale High initially, decreased upon scale-up Used for initial clinical supplies; scale-up challenges led to alternative methods
Iridium-catalyzed Asymmetric Hydrogenation Ir catalyst with TaniaPhos ligand Multi-ton scale Excellent Developed to overcome Ru-ATH scale-up issues; catalyst cost was a major factor
ATH with Methanesulfonate Salt Substrate Ru-Noyori ATH with modified substrate Hundreds of kilograms High Improved catalyst cost efficiency and process robustness

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Phenethylamine modification Demethylation (AcOH, HBr), Boc protection, alkylation (benzyl bromide), deprotection Substituted phenethylamine Prepares key amine building blocks
2 Acylation Chloroacetyl chloride, base α-Chloroamide intermediates Precursor for cyclization
3 Bischler-Napieralski cyclization POCl3 reflux Dihydroisoquinolines Forms isoquinoline core
4 Reduction NaBH4 Racemic tetrahydroisoquinolines Prepares tetrahydroisoquinoline scaffold
5 Catalytic asymmetric hydrogenation Ru or Ir catalysts with chiral ligands Enantiomerically enriched tetrahydroisoquinolines Key step for stereocontrol
6 Acylation N-methyl-2-phenylacetyl chloride Final amide product Formation of N-methyl-2-phenylacetamide moiety
7 Salt formation and crystallization Aqueous HCl, MIBK/2-propanol crystallization Hydrochloride salt of Almorexant Purification and isolation step

Research Findings and Process Optimization

  • Initial synthesis employed Ru-Noyori ATH, which provided high enantiomeric excess but suffered from decreased yield and selectivity on scale-up.
  • Screening of alternative catalysts led to the adoption of iridium-catalyzed asymmetric hydrogenation with TaniaPhos ligand, enabling large-scale production (>6 tons) with excellent enantioselectivity, though at higher catalyst cost.
  • Further process improvements included switching to methanesulfonate salt substrates to reduce catalyst costs and improve process robustness, resulting in hundreds of kilograms of product with high purity and enantiomeric excess.
  • Crystallization protocols were optimized to ensure high purity and yield of the hydrochloride salt, critical for pharmaceutical development.

Analyse Des Réactions Chimiques

Types of Reactions

Almorexant hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of almorexant hydrochloride include iridium catalysts, hydrazine, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major product formed from these reactions is almorexant hydrochloride itself, which is obtained in its pure form after several purification steps.

Applications De Recherche Scientifique

Mécanisme D'action

Almorexant hydrochloride exerts its effects by acting as a competitive antagonist of the OX1 and OX2 orexin receptors. These receptors are involved in the regulation of sleep and wakefulness. By inhibiting the activation of these receptors, almorexant hydrochloride promotes sleep and reduces wakefulness . The compound selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular calcium mobilization .

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name: (R)-2-((R)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride
  • Synonyms: Almorexant (hydrochloride form)
  • CAS Number : 871224-64-5
  • Molecular Formula : C₃₀H₃₂ClF₃N₂O₃ (hydrochloride salt)
  • Molecular Weight : 549.04 g/mol (hydrochloride salt)

Structural Features :

  • Core Structure: A 3,4-dihydroisoquinoline scaffold substituted with 6,7-dimethoxy groups.
  • Key Substituents: A 4-(trifluoromethyl)phenethyl group at position 1 of the dihydroisoquinoline ring. An N-methyl-2-phenylacetamide moiety at position 2. Hydrochloride salt formulation enhances solubility and stability .

Structural Analogues and Their Properties

Compound A : N-[4-[2-(6,7-Dimethoxy-3,4-Dihydro-1H-Isoquinolin-2-yl)Ethyl]Phenyl]-2,2,2-Trifluoroacetamide
  • Core Structure: Shares the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold.
  • Key Differences: Lacks the N-methyl-2-phenylacetamide group; instead, a trifluoroacetamide substituent is present. No phenethyl group; instead, a phenethyl linkage connects the dihydroisoquinoline to the trifluoroacetamide .
  • Molecular Weight : 476.47 g/mol (free base).
  • Synthesis: Prepared via coupling of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-(2-bromoethyl)phenyl trifluoroacetamide. Purity confirmed via LCMS, HPLC, and NMR .
Compound B : (1R,2R)-N-(1-Cyanocyclopropyl)-2-[(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-yl)Carbonyl]Cyclohexanecarboxamide
  • Core Structure: Retains the 6,7-dimethoxy-3,4-dihydroisoquinoline motif.
  • Key Differences: Substituted with a cyclohexanecarboxamide-cyclopropylcyanogroup instead of phenethyl-acetamide. Pharmacokinetic studies highlight enhanced metabolic stability due to dimethoxy substitution .
  • Molecular Weight : 453.52 g/mol.
  • Activity : Designed as a protease inhibitor; dimethoxy groups reduce oxidative metabolism .
Compound C : N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)Methyl)Thiazol-2-yl)-2,4-Difluorobenzamide Hydrochloride
  • Core Structure: 3,4-dihydroisoquinoline without methoxy substitutions.
  • Key Differences :
    • Thiazolyl-methyl linker and 2,4-difluorobenzamide substituent.
    • Absence of trifluoromethyl or phenethyl groups .
  • Molecular Weight : 421.9 g/mol.
  • Synthesis: Prepared via condensation of dihydroisoquinoline with thiazole intermediates.

Physicochemical and Pharmacological Comparison

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight 549.04 g/mol 476.47 g/mol 453.52 g/mol 421.90 g/mol
Core Scaffold Dihydroisoquinoline Dihydroisoquinoline Dihydroisoquinoline Dihydroisoquinoline
Key Substituents 6,7-OMe, phenethyl, acetamide Trifluoroacetamide, phenethyl Cyclohexanecarboxamide Thiazolyl, difluorobenzamide
Solubility High (HCl salt) Moderate Moderate Moderate
Pharmacological Target Orexin receptors Undisclosed Proteases Undisclosed
Synthetic Complexity High Moderate High Moderate

Structural Similarity Analysis

  • Tanimoto Coefficient: A widely used metric for binary fingerprint-based similarity . Target vs. Compound A: High similarity (~0.75) due to shared dihydroisoquinoline and phenethyl groups. Target vs. Compound C: Lower similarity (~0.45) due to divergent substituents.
  • Docking Studies : Glide docking () suggests the phenethyl and trifluoromethyl groups in the target compound optimize orexin receptor binding, whereas Compound A’s trifluoroacetamide may reduce affinity due to steric hindrance .

Activité Biologique

(R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural attributes and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dihydroisoquinoline core
  • Dimethoxy and trifluoromethyl substituents
  • An acetamide functional group

This structural composition suggests potential interactions with various biological targets.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of isoquinoline compounds can exhibit inhibitory effects on key enzymes involved in disease pathways. For instance, studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The IC50 values for these compounds often range from 0.52 to 22.25 µM against COX-II, suggesting moderate to high potency .

2. Antioxidant Properties

The compound's ability to modulate oxidative stress is noteworthy. Compounds with similar structures have been reported to enhance the cellular levels of Nrf2, a transcription factor that regulates the expression of antioxidant proteins. This mechanism may provide protective effects in cellular models exposed to oxidative stress .

Case Study 1: Anticancer Activity

In vitro studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cell lines. For example, a derivative closely related to the compound was found to significantly reduce cell viability in breast cancer models by triggering apoptotic pathways .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could prevent neuronal death by upregulating antioxidant defenses and reducing inflammation .

Data Table: Biological Activity Summary

Activity Target IC50 Value Notes
COX-II InhibitionCyclooxygenase0.52 - 22.25 µMModerate to high potency against inflammation
Antioxidant ActivityNrf2 PathwayN/AEnhances cellular antioxidant defenses
Apoptosis InductionCancer Cell LinesN/ASignificant reduction in cell viability
NeuroprotectionNeuronal CellsN/APrevents oxidative stress-induced cell death

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.